molecular formula C19H17ClO2S B383580 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione CAS No. 487030-48-8

3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione

Cat. No.: B383580
CAS No.: 487030-48-8
M. Wt: 344.9g/mol
InChI Key: DJCRIAOUIFRXBP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the 2-chlorophenyl group and the ethoxy and ethyl substituents on the chromene ring contribute to the unique chemical properties and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent thionation to yield the desired chromene-thione compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-7-methoxy-6-ethylchromene-4-thione
  • 3-(2-Chlorophenyl)-7-ethoxy-6-methylchromene-4-thione
  • 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-one

Uniqueness

3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromene-4-thione is unique due to the specific combination of substituents on the chromene ring. The presence of the 2-chlorophenyl group, along with the ethoxy and ethyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-(2-chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO2S/c1-3-12-9-14-18(10-17(12)21-4-2)22-11-15(19(14)23)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRIAOUIFRXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC=C(C2=S)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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